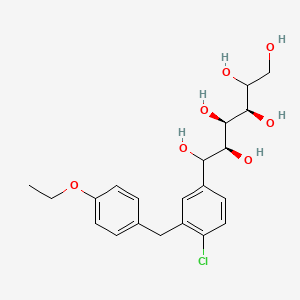
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound with the molecular formula C21H27ClO7 and a molecular weight of 426.88788 g/mol . This compound is known for its role as an impurity in Dapagliflozin, a sodium-glucose transporter 2 inhibitor used in the treatment of type 2 diabetes .
Chemical Reactions Analysis
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Dapagliflozin.
Biology: It may be used in studies related to glucose metabolism and diabetes.
Medicine: Its role as an impurity in Dapagliflozin makes it relevant in pharmaceutical research and quality control.
Industry: It can be used in the development and manufacturing of antidiabetic drugs.
Mechanism of Action
The mechanism of action of (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is not well-documented. as an impurity of Dapagliflozin, it may interact with the sodium-glucose transporter 2 (SGLT2) in a similar manner, potentially affecting glucose reabsorption in the kidneys.
Comparison with Similar Compounds
Similar compounds to (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol include other impurities and analogs of Dapagliflozin. These compounds may share structural similarities but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and role as an impurity in Dapagliflozin.
Properties
Molecular Formula |
C21H27ClO7 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(2S,3R,4R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17?,18?,19-,20+,21+/m1/s1 |
InChI Key |
QXLZASULNNCSEF-KJFGXLEFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H](C(CO)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)


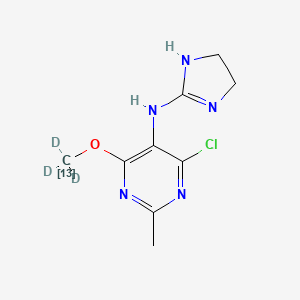
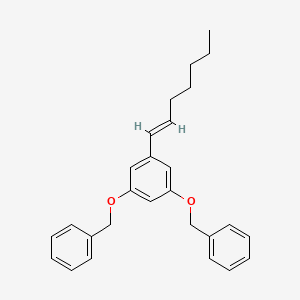
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
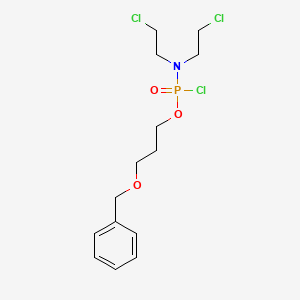


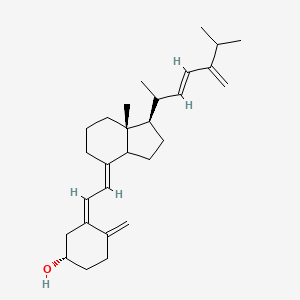
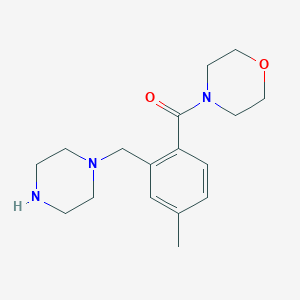
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
